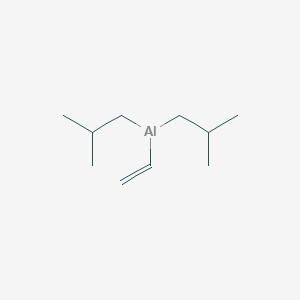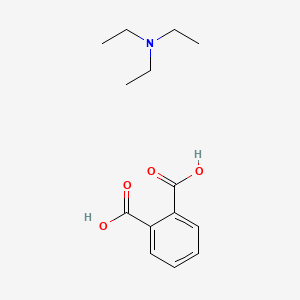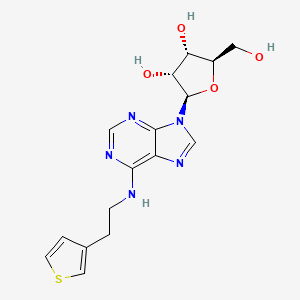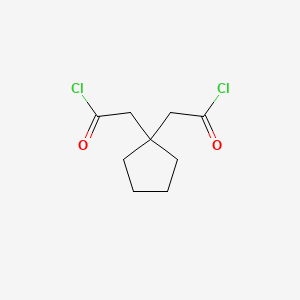
2,2'-(Cyclopentane-1,1-diyl)diacetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride is an organic compound with the molecular formula C11H14Cl2O2. It is a derivative of cyclopentane, where two acetyl chloride groups are attached to the cyclopentane ring. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride typically involves the chlorination of 2,2’-(Cyclopentane-1,1-diyl)diacetic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the diacetic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of sulfur dioxide (SO2) or carbon monoxide (CO) as by-products.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety due to the handling of hazardous reagents in a controlled environment. The use of automated systems ensures consistent product quality and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2’-(Cyclopentane-1,1-diyl)diacetic acid and hydrochloric acid.
Reduction: The compound can be reduced to form 2,2’-(Cyclopentane-1,1-diyl)diacetyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, tetrahydrofuran (THF)
Catalysts: Pyridine, triethylamine
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
2,2’-(Cyclopentane-1,1-diyl)diacetic acid: Formed by hydrolysis
Aplicaciones Científicas De Investigación
2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Utilized in the preparation of polymeric materials with specific functional groups.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active molecules.
Material Science: Employed in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride involves the reactivity of the acetyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles. The molecular targets include various nucleophilic sites in organic molecules, leading to the formation of new covalent bonds. The pathways involved in these reactions are typically substitution or addition-elimination mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(Cyclopropane-1,1-diyl)diacetyl chloride
- 2,2’-(Cyclohexane-1,1-diyl)diacetyl chloride
- 2,2’-(Cyclopentane-1,1-diyl)diacetic acid
Uniqueness
2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride is unique due to its specific ring structure and the presence of two acetyl chloride groups. This combination provides distinct reactivity compared to other similar compounds. The cyclopentane ring imparts rigidity and specific steric effects, influencing the compound’s reactivity and the types of products formed in reactions.
Propiedades
Número CAS |
105743-63-3 |
|---|---|
Fórmula molecular |
C9H12Cl2O2 |
Peso molecular |
223.09 g/mol |
Nombre IUPAC |
2-[1-(2-chloro-2-oxoethyl)cyclopentyl]acetyl chloride |
InChI |
InChI=1S/C9H12Cl2O2/c10-7(12)5-9(6-8(11)13)3-1-2-4-9/h1-6H2 |
Clave InChI |
MDDMRDMVEYLHAK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CC(=O)Cl)CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




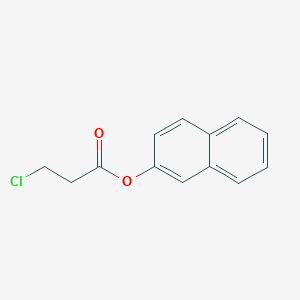
![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)

![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)

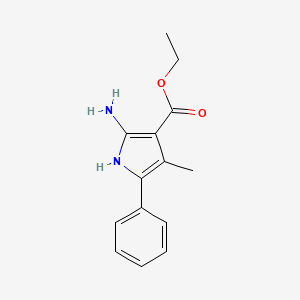
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)
